molecular formula C10H13ClN2O3S B1668849 Chlorpropamide CAS No. 94-20-2

Chlorpropamide

Cat. No.: B1668849
CAS No.: 94-20-2
M. Wt: 276.74 g/mol
InChI Key: RKWGIWYCVPQPMF-UHFFFAOYSA-N
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Description

Chlorpropamide is an antidiabetic drug belonging to the sulfonylurea class of organic compounds. It is primarily used to treat type 2 diabetes mellitus by stimulating the release of insulin from pancreatic beta cells. This compound is a long-acting first-generation sulfonylurea and is known for its ability to maintain blood glucose levels over an extended period .

Mechanism of Action

Target of Action

Chlorpropamide, an oral antihyperglycemic agent, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound belongs to the sulfonylurea class of insulin secretagogues . It acts by binding to ATP-sensitive potassium channels on the pancreatic cell surface . This binding reduces potassium conductance, causing depolarization of the membrane . The resulting depolarization stimulates the β cells of the pancreas to release insulin .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By stimulating insulin secretion, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is readily absorbed from the gastrointestinal tract, with a bioavailability of over 90% . The drug reaches maximal plasma concentrations 3 to 5 hours after administration . It has a long plasma half-life of 36 hours, making it effective for about 24 hours . This compound is largely bound to plasma proteins, and more than 99% of it is excreted unchanged via the kidneys .

Result of Action

The primary result of this compound’s action is the reduction of blood glucose levels. By stimulating the release of insulin, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . It can cause relatively long episodes of hypoglycemia, which is why consistent food intake is required to decrease this risk .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Renal and hepatic dysfunction may also increase the risk of hypoglycemia .

Biochemical Analysis

Biochemical Properties

Chlorpropamide functions by stimulating the β cells of the pancreas to release insulin . This action increases both basal insulin secretion and meal-stimulated insulin release . This compound also enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Cellular Effects

This compound exerts its effects on various types of cells, primarily the pancreatic beta cells . It stimulates these cells to release insulin, thereby influencing cell function . This impact on cell signaling pathways leads to increased insulin secretion and enhanced glucose utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ATP-sensitive potassium channels on the pancreatic cell surface . This binding reduces potassium conductance and causes depolarization of the membrane . This depolarization triggers the release of insulin from the pancreatic beta cells .

Temporal Effects in Laboratory Settings

This compound exhibits a long half-life of 36 hours, making it effective for about 24 hours, longer than other sulfonylureas . A stable plasma level is only reached after three days of continuous application . More than 99% of this compound is excreted unchanged via the kidneys .

Dosage Effects in Animal Models

In animal models, the anti-aging effects of this compound have been observed at a dosage of 10 mg/kg, which is much lower than the 200 mg/kg dosage used for its hypoglycemic effect . This compound administration at this dosage had no significant effect on the blood glucose level of non-diabetic mice .

Metabolic Pathways

This compound is extensively metabolized in the liver, likely through the CYP2C9 enzyme . Up to 80% of the dose is metabolized, forming metabolites . The metabolites and unchanged drug are excreted in the urine .

Transport and Distribution

This compound is absorbed rapidly after oral administration . It is distributed within the body with a volume of distribution ranging from 0.13 to 0.23 L/kg . It is bound to plasma proteins at a rate of 90% .

Subcellular Localization

The subcellular localization of this compound is primarily within the pancreatic beta cells, where it exerts its insulin-secreting effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpropamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with propylamine to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with phosgene and ammonia to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorpropamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorpropamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study sulfonylurea chemistry and reactions.

    Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.

    Medicine: Studied for its therapeutic effects in managing type 2 diabetes and its potential side effects.

    Industry: Used in the development of new antidiabetic drugs and formulations

Comparison with Similar Compounds

Chlorpropamide is compared with other sulfonylureas such as:

Uniqueness

This compound is unique due to its long duration of action and ability to maintain stable blood glucose levels over an extended period. it has a higher risk of causing hypoglycemia compared to shorter-acting sulfonylureas like gliclazide and tolbutamide .

Similar Compounds

  • Gliclazide : Shorter-acting sulfonylurea with a lower risk of hypoglycemia.
  • Tolbutamide : Another first-generation sulfonylurea with a shorter duration of action.
  • Glipizide : Second-generation sulfonylurea with a more favorable side effect profile .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-propylurea
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InChI

InChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
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InChI Key

RKWGIWYCVPQPMF-UHFFFAOYSA-N
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Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
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Molecular Formula

C10H13ClN2O3S
Record name CHLOROPROPAMIDE
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DSSTOX Substance ID

DTXSID9020322
Record name Chlorpropamide
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Molecular Weight

276.74 g/mol
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Physical Description

Chloropropamide is a white crystalline powder with a slight odor. (NTP, 1992), Solid
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Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 57 °F (NTP, 1992), 2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene, In water, 258 mg/l @ 37 °C, 1.57e-01 g/L
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Mechanism of Action

Sulfonylureas such as chlorpropamide bind to ATP-sensitive potassium channels on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, raising intracellular concentrations of calcium ions, which induces the secretion, or exocytosis, of insulin., ...ACTION OF SULFONYLUREAS APPEARS TO BE STIMULATION OF RELEASE OF INSULIN FROM BETA CELLS. ...TO BE EFFECTIVE, PT MUST HAVE SOME FUNCTIONAL ISLET CELLS... /HYPOGLYCEMIC SULFONYLUREAS/, Sulfonylureas cause hypoglycemia by stimulating insulin release from pancreatic beta cells. Their effects in the treatment of diabetes ... are more complex. /Sulfonylureas/, Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/, Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/
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Color/Form

Crystals from dil ethanol, WHITE, CRYSTALLINE POWDER, White, crystalline powder

CAS No.

94-20-2
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Melting Point

261 to 264 °F (NTP, 1992), 129.2-129.8, 127-129 °C, 127 - 129 °C
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Synthesis routes and methods

Procedure details

n-Propylamine (5.9 g., 0.1 mole.) and propylene carbonate (10.2 g., 0.1 mole.) were mixed and heated at 60° over night. To the resulting hydroxypropyl-n-propylcarbomate were added p-chlorobenzene sulfonamide (10.67 g., as sodium salt) and DMF (200 ml.) and the mixture was heated at 120° for 4 hours. After evaporation of the solvent the residue was taken up in water (200 ml.) and the solution adjusted to pH 8 by the addition of acetic acid. Unreacted p-chlorobenzene sulfonamide (2 g.) separated out and was collected. Further adjustment to pH 5 precipitated 1-(4-chloro-benzenesulfonyl)-3-n-propyl-urea (2 g.) whose infrared spectrum was identical with that of an authentic sample.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxypropyl-n-propylcarbomate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.67 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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